3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride
Overview
Description
3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H13ClO5S2 and a molecular weight of 312.79 g/mol . It is known for its applications in various chemical reactions and industrial processes.
Scientific Research Applications
3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride has several scientific research applications, including:
Preparation Methods
The synthesis of 3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride typically involves the reaction of benzene-1-sulfonyl chloride with 2-methoxyethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the process . Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group is replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents used in these reactions include Lewis acids, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar compounds to 3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride include:
Benzenesulfonyl chloride: A simpler compound with similar reactivity but lacking the methoxyethanesulfonyl group.
Methanesulfonyl chloride: Another sulfonyl chloride compound with different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other sulfonyl chlorides.
Properties
IUPAC Name |
3-(2-methoxyethylsulfonylmethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO5S2/c1-16-5-6-17(12,13)8-9-3-2-4-10(7-9)18(11,14)15/h2-4,7H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIDCEXITMAADO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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